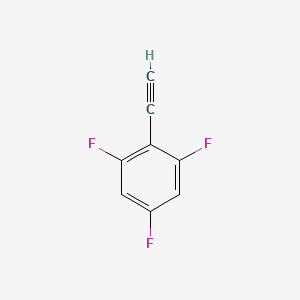

2-Ethynyl-1,3,5-trifluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

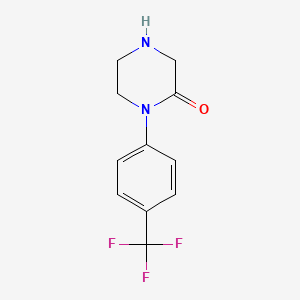

2-Ethynyl-1,3,5-trifluorobenzene is a chemical compound with the CAS number 366807-79-6 . It has a molecular weight of 156.11 .

Synthesis Analysis

A concise and convenient three-step process is reported for the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,3,5-trifluorobenzene is similar to that of 1,3,5-trifluorobenzene . Single-crystal X-ray diffraction experiments revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .Aplicaciones Científicas De Investigación

π-π Stacking Affinity Enhancement

The ethynyl substituent in 1,3,5-triethynylbenzene enhances π-π stacking affinity when compared to benzene and 1,3,5-trifluorobenzene, as indicated by higher binding energies in stacked ethynyl-substituted arene dimers. This property is significant for understanding molecular interactions in various chemical systems (Lucas et al., 2011).

Influence on Ion-π Interactions

The presence of the ethynyl group in 1,3,5-triethynylbenzene notably affects ion-π interactions, particularly enhancing anion-π interactions due to its electron-withdrawing capability. This has implications for the design of sensors and materials with specific ionic affinities (Lucas et al., 2009).

Electrocatalytic and Photocatalytic Applications

The synthesis and electrochemical study of cobalt carbonyl complexes of ethynyl-substituted benzene derivatives, including 1,3,5-triethynylbenzene, provide insights into their potential as electrocatalysts or photocatalysts. Such complexes show promise in facilitating electron transfer reactions, which are crucial in energy conversion and storage technologies (Moreno et al., 2001).

Organic Synthesis and Material Science

The study on the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation showcases the utility of ethynyl-substituted benzene derivatives in synthesizing complex organic molecules. Such reactions are valuable for developing new pharmaceuticals and advanced materials (Xiang et al., 2016).

Sensing and Detection Technologies

The incorporation of Pt-ethynyl functionality in organometallic compounds, such as in the synthesis of PtII6 nanoscopic cages, demonstrates the role of ethynyl-substituted benzene derivatives in creating materials for sensing applications. Specifically, such materials have shown potential in detecting explosive compounds like picric acid, which is crucial for security and environmental monitoring (Samanta & Mukherjee, 2013).

Propiedades

IUPAC Name |

2-ethynyl-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPWUXRFETZTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592423 |

Source

|

| Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1,3,5-trifluorobenzene | |

CAS RN |

366807-79-6 |

Source

|

| Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

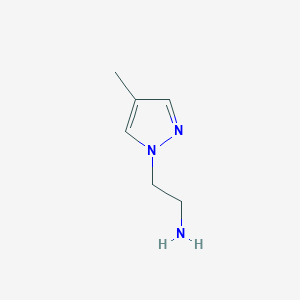

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

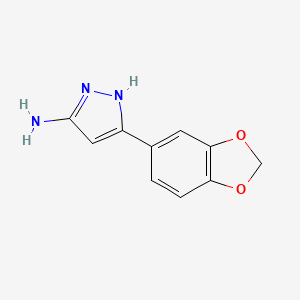

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

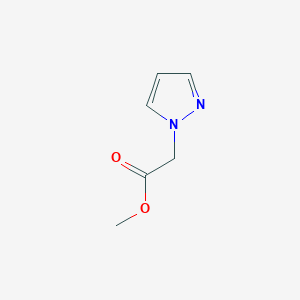

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)